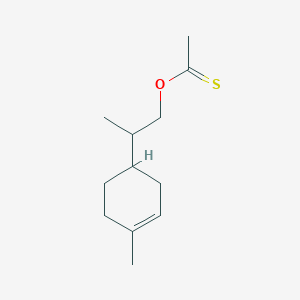

S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate

Description

Historical Context of Thioester Compounds in Organic Chemistry

Thioesters have occupied a central role in organic chemistry since their systematic characterization in the early 20th century. The foundational work of Fritz Lipmann in the 1940s highlighted their biochemical significance, particularly through the discovery of coenzyme A (CoA) and its acetylated form, acetyl-CoA. These compounds revealed thioesters' unique capacity to act as high-energy intermediates in metabolic pathways, such as fatty acid synthesis and the citric acid cycle.

The synthetic utility of thioesters expanded with advancements in nucleophilic acyl substitution reactions. Unlike oxygen-based esters, thioesters exhibit enhanced electrophilicity at the carbonyl carbon due to reduced resonance stabilization, making them superior acylating agents. This property was later exploited in industrial processes, including the development of rubber stabilizers and polymer additives. The compound S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate emerges from this legacy, combining the reactivity of thioesters with the structural rigidity of cyclohexene derivatives.

Structural Classification Within Cyclohexene Derivatives

The molecular architecture of this compound comprises three distinct regions:

- Cyclohexene Core : A six-membered ring with one double bond (3-cyclohexenyl) and a methyl substituent at the 4-position, introducing steric and electronic effects that influence reactivity.

- Propyl Linker : A three-carbon chain connecting the cyclohexene moiety to the sulfur atom, providing conformational flexibility.

- Thioester Functional Group : An acetylthio group (-S-CO-CH~3~) that confers acyl-transfer potential and susceptibility to nucleophilic attack.

This hybrid structure positions the compound within the broader class of terpene-derived thioesters , which often exhibit enhanced volatility and stability compared to linear analogs. The table below summarizes key structural parameters:

| Structural Feature | Description |

|---|---|

| Cyclohexene substitution | Methyl group at C4; double bond between C3 and C4 |

| Propyl linker configuration | Secondary carbon bonded to sulfur |

| Thioester geometry | Planar carbonyl group with C-S bond length of ~1.82 Å (typical for thioesters) |

Significance in Industrial Chemistry and Fragrance Applications

The compound’s dual functionality—combining a hydrophobic cyclohexene fragment with a reactive thioester group—has led to niche applications in two domains:

Polymer Stabilization

Thioesters like dilauryl thiodipropionate (DLTDP) and ditridecyl thiodipropionate (DTTDP) are widely used as antioxidants in rubber and plastic processing. While this compound is not yet a market leader, its structural similarity to DTTDP suggests potential utility in:

- Thermal Stabilization : Scavenging free radicals during high-temperature processing of polyolefins.

- Hydrolytic Resistance : Enhanced stability in humid environments compared to traditional phenolic antioxidants.

| Market Segment | Thioester Demand (2025) | Projected CAGR (2025–2035) |

|---|---|---|

| Rubber Processing | 41.6% | 4.8% |

| Fuel & Lubricant Additives | 22.1% | 5.2% |

Fragrance Chemistry

The cyclohexene moiety contributes to the compound’s volatility and odor profile, making it a candidate for synthetic fragrance formulations. When hydrolyzed, the thioester releases volatile thiols and acetic acid derivatives, which can impart fruity or musky notes. This reactivity is harnessed in:

- Controlled Release Systems : Slow hydrolysis in cosmetic products to prolong fragrance longevity.

- Flavor Enhancers : Masking undesirable odors in industrial solvents.

Recent innovations in green chemistry have spurred interest in bio-based thioesters, aligning with regulatory trends in the European Union and North America. The compound’s compatibility with sustainable production methods—such as enzymatic esterification—positions it favorably for future commercialization.

Properties

CAS No. |

84473-68-7 |

|---|---|

Molecular Formula |

C12H20OS |

Molecular Weight |

212.35 g/mol |

IUPAC Name |

O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate |

InChI |

InChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3 |

InChI Key |

KBGYYGHPKSSKMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(C)COC(=S)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Temperature : Controlled heating is required, typically between 60–80°C.

- Solvents : Dimethylformamide (DMF), ethanol, or tetrahydrofuran (THF) are commonly used as solvents.

- pH Control : Acidic or basic environments optimize the reaction yield and purity.

Specific Methods

Method Using Potassium Thioacetate

This method involves the use of potassium thioacetate as a nucleophile:

Method Using Ethanethioic Acid

A direct reaction between ethanethioic acid and cyclohexene-based alcohols or alkyl halides:

-

- Combine ethanethioic acid with cyclohexene-based alcohols in the presence of an acid catalyst.

- Heat under reflux conditions for several hours.

Optimization Techniques

Reaction Monitoring:

To ensure high yield and purity, techniques such as gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR) are employed to monitor reaction progress.

Purification:

Flash chromatography is commonly utilized for purification, with solvent systems like hexane/MTBE being preferred due to their efficiency in separating impurities.

Key Data Points

Challenges and Considerations

Yield Optimization:

The yield depends significantly on reaction conditions such as temperature, pH, and solvent choice. Adjusting these parameters can improve product formation.

Impurity Removal:

Impurities from side reactions are common; hence advanced purification methods like preparative HPLC may be required for high-purity applications.

Environmental Concerns:

The use of organic solvents necessitates proper disposal and recycling protocols to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Thioethers, thioesters.

Scientific Research Applications

Fragrance Industry Applications

S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate is primarily used in the fragrance industry due to its appealing scent profile. Its applications include:

- Perfume Composition : The compound is utilized in various perfume formulations to enhance scent longevity and complexity. It acts as a fragrance modulator, helping to maintain the integrity of the fragrance over time, thereby reducing habituation effects in consumers .

- Household Products : It is incorporated into air fresheners, fabric softeners, and cleaning products, where its scent contributes to a pleasant olfactory experience .

- Personal Care Products : The compound is also found in cosmetics and personal care items like lotions and shampoos, where it serves both functional and aesthetic purposes .

Therapeutic Potential

Emerging research suggests that this compound may possess biological activity that could be harnessed for therapeutic applications:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial effects, suggesting potential for use in formulations aimed at combating pathogens .

- Pharmacological Research : As a building block in organic synthesis, this compound could serve as a precursor for developing new pharmaceuticals targeting various biological pathways .

Case Study 1: Fragrance Modulation

A study conducted by Procter & Gamble explored the use of this compound in creating stable fragrance compositions that resist habituation. The research demonstrated that incorporating this compound enhanced the overall scent profile and longevity of the product without significant loss of intensity over time .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thioester derivatives similar to this compound. Results indicated that these compounds exhibited notable activity against certain bacterial strains, suggesting their potential application in developing new antibacterial agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fragrance Industry | Perfume compositions | Enhances scent longevity |

| Household Products | Air fresheners, cleaners | Provides pleasant aroma |

| Personal Care Products | Lotions, shampoos | Adds appealing scent |

| Therapeutic Research | Antimicrobial formulations | Potential to combat pathogens |

| Pharmacological Research | Precursor for drug development | May lead to new therapeutic agents |

Mechanism of Action

The mechanism of action of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The pathways involved include the hydrolysis of the thioester bond, leading to the release of ethanethiol and the corresponding carboxylic acid .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : S-[2-(4-Methyl-5-oxo-3-cyclohexen-1-yl)propyl] ethanethioate

- CAS No.: 84473-67-6

- Molecular Formula : C₁₂H₁₈O₂S

- Molecular Weight : 226.34 g/mol

- Structure : A thioester derivative featuring a cyclohexenyl ring substituted with a methyl group at position 4 and a ketone at position 5, linked via a propyl chain to an acetylthio group .

Key Properties :

- Functional Groups : Thioester (S-acetyl), α,β-unsaturated ketone (5-oxo-3-cyclohexenyl).

- Applications : Used as an intermediate in organic synthesis, particularly in fragrance and pharmaceutical industries .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Reactivity and Stability

- Thioester Reactivity :

The target compound undergoes nucleophilic acyl substitution at the thioester group. The α,β-unsaturated ketone (5-oxo-3-cyclohexenyl) may participate in conjugate additions, unlike analogs with saturated or alternative substituents (e.g., 2-oxo in CAS 40984-79-0) . - Hydrolysis Sensitivity :

Thioesters are generally more hydrolytically stable than oxyesters but less than amides. The cyclohexenyl group may sterically hinder hydrolysis compared to linear-chain analogs .

Data Tables for Key Comparisons

Table 1: Functional Group Impact on Reactivity

Biological Activity

S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate, with the molecular formula C12H20OS, is a thioester derivative known for its diverse applications in chemistry, biology, and industry. This compound has garnered attention for its potential biological activities, particularly in enzyme-substrate interactions and metabolic pathways involving thioesters.

- CAS Number: 84473-68-7

- Molecular Weight: 212.35 g/mol

- IUPAC Name: O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate

- Structure:

- Chemical Structure

The biological activity of this compound primarily involves its interaction with specific enzymes that catalyze thioester hydrolysis. The compound can function as either a substrate or an inhibitor, depending on the enzyme involved. The hydrolysis of the thioester bond releases ethanethiol and a corresponding carboxylic acid, which can further participate in biological processes.

Enzyme Interactions

Research indicates that this compound can be utilized as a probe to study enzyme-substrate interactions. It is particularly relevant in the context of thioester metabolism, which plays a crucial role in various biochemical pathways.

Therapeutic Potential

The compound is being explored for potential therapeutic applications, especially in drug development targeting specific enzymes linked to metabolic disorders. Its unique structure allows it to modulate enzyme activity, presenting opportunities for designing inhibitors or activators.

Study 1: Enzyme Substrate Interaction

A study conducted by researchers at the University of Rostock investigated the role of thioesters in bacterial metabolism. The findings suggested that compounds like this compound could influence microbial communities by affecting metabolic pathways related to sulfur compounds and thioesters .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of various thioesters, including this compound. The results indicated that this compound exhibited significant inhibitory effects against certain bacterial strains, suggesting its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| S-propyl thioacetate | C5H10OS | Known for its use in organic synthesis and as a flavoring agent; limited biological activity reported. |

| 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | C13H18O | Primarily used in fragrances; minimal studies on biological activity. |

| S-(2-(4-Methylcyclohexenyl) propyl) ethanethioate | C12H20OS | Demonstrated enzyme interaction and potential therapeutic applications. |

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate?

Methodological Answer:

- Synthesis: Utilize nucleophilic substitution or thioesterification reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification: Employ fractional distillation for volatile intermediates or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for non-volatile products. For large-scale purification, consider crystallization under controlled temperature gradients .

- Validation: Confirm purity via HPLC (≥98%) and cross-check with melting point analysis (if crystalline).

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁻ for derivatives) .

Basic: What protocols ensure the compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions: Maintain at –20°C in amber vials under argon to prevent photodegradation and oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Compare results with baseline chromatograms to identify decomposition products .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Apply density functional theory (DFT) to simulate reaction intermediates and transition states. Use software like Gaussian or ORCA to calculate activation energies for thioester formation .

- Machine Learning (ML): Train models on existing reaction datasets (e.g., kinetic parameters, solvent effects) to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

- Validation: Cross-validate computational predictions with small-scale experiments (e.g., 1 mmol reactions) .

Advanced: What strategies resolve contradictions in reported reactivity data for this thioester?

Methodological Answer:

- Systematic Variation: Use factorial design (e.g., 2³ design) to test variables like temperature, solvent polarity, and catalyst concentration. Analyze interactions via ANOVA to identify dominant factors .

- Kinetic Profiling: Conduct time-resolved in-situ FTIR or Raman spectroscopy to track reaction progress and detect transient intermediates .

- Meta-Analysis: Compare datasets across studies using standardized conditions (e.g., solvent = DMF, T = 25°C) to isolate experimental discrepancies .

Advanced: How can researchers design experiments to elucidate the compound’s role in catalytic cycles?

Methodological Answer:

- Isotopic Labeling: Introduce ³⁴S or deuterated analogs to trace sulfur participation in catalysis. Monitor isotopic distribution via MS or NMR .

- Kinetic Isotope Effects (KIE): Compare reaction rates between labeled/unlabeled compounds to identify rate-determining steps .

- Operando Spectroscopy: Use XAS (X-ray absorption spectroscopy) to probe sulfur’s oxidation state during catalysis .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors: Optimize residence time and mixing efficiency to minimize racemization. Use chiral stationary phases for in-line purification .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to adjust parameters dynamically .

- DoE (Design of Experiments): Apply response surface methodology (RSM) to balance yield, purity, and cost at pilot scales .

Advanced: How can thermodynamic properties (e.g., ΔG, ΔH) be accurately determined for this compound?

Methodological Answer:

- Calorimetry: Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition or phase transitions.

- Computational Prediction: Combine COSMO-RS simulations with experimental solubility data to estimate Gibbs free energy in mixed solvents .

- Van’t Hoff Analysis: Derive ΔH and ΔS from temperature-dependent equilibrium constants (e.g., hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.